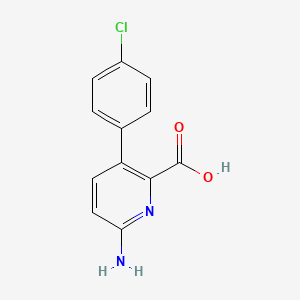
4-(3,5-Difluorophenyl)nicotinic acid, 95%
Descripción general
Descripción
4-(3,5-Difluorophenyl)nicotinic acid, 95% (4-DFPNA) is an organic compound that has been studied for its potential applications in various scientific fields. 4-DFPNA is a derivative of nicotinic acid, and is composed of a phenyl ring with two fluorine atoms attached to the 3 and 5 positions. 4-DFPNA has been studied for its properties in organic synthesis, as well as its potential applications in various scientific fields such as biochemistry, pharmacology, and biotechnology.
Aplicaciones Científicas De Investigación
4-(3,5-Difluorophenyl)nicotinic acid, 95% has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis for the synthesis of other compounds, such as pyridines, quinolines, and fluoroalkenes. 4-(3,5-Difluorophenyl)nicotinic acid, 95% has also been studied for its potential applications in biochemistry, pharmacology, and biotechnology. For example, it has been used in the synthesis of enzymes and peptides, as well as for the study of enzyme-catalyzed reactions.
Mecanismo De Acción
4-(3,5-Difluorophenyl)nicotinic acid, 95% has been studied for its mechanism of action in various scientific fields. In biochemistry, 4-(3,5-Difluorophenyl)nicotinic acid, 95% has been studied for its ability to inhibit enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine. 4-(3,5-Difluorophenyl)nicotinic acid, 95% has also been studied for its ability to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. In pharmacology, 4-(3,5-Difluorophenyl)nicotinic acid, 95% has been studied for its ability to act as an agonist of the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
4-(3,5-Difluorophenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. In biochemistry, 4-(3,5-Difluorophenyl)nicotinic acid, 95% has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. In pharmacology, 4-(3,5-Difluorophenyl)nicotinic acid, 95% has been studied for its ability to act as an agonist of the muscarinic acetylcholine receptor. In addition, 4-(3,5-Difluorophenyl)nicotinic acid, 95% has been studied for its potential effects on the cardiovascular system, as well as its potential anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3,5-Difluorophenyl)nicotinic acid, 95% in laboratory experiments has several advantages. 4-(3,5-Difluorophenyl)nicotinic acid, 95% is relatively easy to synthesize, and can be used in a wide range of experiments. It is also relatively stable and has a low toxicity, making it a safe and effective reagent for laboratory experiments. However, 4-(3,5-Difluorophenyl)nicotinic acid, 95% is not without its limitations. It is not soluble in water, and thus must be used in organic solvents. In addition, it is not very stable at high temperatures, and thus should not be used in experiments that require high temperatures.
Direcciones Futuras
There are several potential future directions for the use of 4-(3,5-Difluorophenyl)nicotinic acid, 95% in scientific research. One potential direction is the development of new synthetic methods for the synthesis of 4-(3,5-Difluorophenyl)nicotinic acid, 95%. This could allow for the synthesis of more complex compounds, and could potentially lead to new applications for 4-(3,5-Difluorophenyl)nicotinic acid, 95% in the fields of biochemistry, pharmacology, and biotechnology. Another potential direction is the use of 4-(3,5-Difluorophenyl)nicotinic acid, 95% in drug discovery and development. This could lead to the development of new drugs that target specific enzymes or receptors, and could potentially lead to new treatments for various diseases. Finally, 4-(3,5-Difluorophenyl)nicotinic acid, 95% could be used in the development of new analytical techniques, such as mass spectrometry, which could be used to better understand the biochemical and physiological effects of 4-(3,5-Difluorophenyl)nicotinic acid, 95%.
Métodos De Síntesis
4-(3,5-Difluorophenyl)nicotinic acid, 95% can be synthesized in a two-step process. In the first step, a Grignard reaction is used to form the desired product. This is done by reacting 3,5-difluorobenzaldehyde with an alkyl Grignard reagent in the presence of a catalytic amount of copper(I) bromide. The resulting product is then reacted with nicotinic acid in the presence of anhydrous aluminum chloride to form 4-(3,5-Difluorophenyl)nicotinic acid, 95%.
Propiedades
IUPAC Name |
4-(3,5-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-7(4-9(14)5-8)10-1-2-15-6-11(10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVXERQTPKDOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692513 | |
| Record name | 4-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)nicotinic acid | |
CAS RN |
1261971-02-1 | |
| Record name | 4-(3,5-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















